molecular formula C21H22N4O4S2 B11061404 Methyl 2-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Methyl 2-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B11061404
M. Wt: 458.6 g/mol
InChI Key: LCIQZEVAYOPIPT-UHFFFAOYSA-N
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Description

METHYL 2-[(2-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of METHYL 2-[(2-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core thiophene structure, followed by the introduction of the oxadiazole and pyridyl groups. Key steps include:

    Formation of the Thiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Group: This step often involves the reaction of hydrazides with carbon disulfide and subsequent cyclization.

    Attachment of the Pyridyl Group: This can be done through nucleophilic substitution reactions.

    Final Coupling and Esterification: The final product is obtained by coupling the intermediate compounds and esterifying the carboxylic acid group with methanol.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

METHYL 2-[(2-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

METHYL 2-[(2-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its heterocyclic structure can be utilized in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of METHYL 2-[(2-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

METHYL 2-[(2-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share the thiophene core but differ in their functional groups and applications.

    Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole have similar heterocyclic structures but different substituents, leading to varied properties and uses.

    Pyridyl Derivatives: Compounds like 3-pyridylcarbinol and 3-pyridylacetic acid share the pyridyl group but differ in their overall structure and reactivity.

The uniqueness of METHYL 2-[(2-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE lies in its combination of these heterocyclic moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O4S2

Molecular Weight

458.6 g/mol

IUPAC Name

methyl 2-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H22N4O4S2/c1-28-20(27)17-14-8-4-2-3-5-9-15(14)31-19(17)23-16(26)12-30-21-25-24-18(29-21)13-7-6-10-22-11-13/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26)

InChI Key

LCIQZEVAYOPIPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CSC3=NN=C(O3)C4=CN=CC=C4

Origin of Product

United States

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